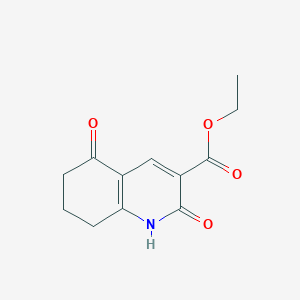

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is known for its unique structure, which includes a quinoline core with various functional groups attached. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through several methods. One common method involves the esterification of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar quinoline derivatives against resistant strains of Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

1.3 Neuroprotective Effects

Recent research suggests that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases showed improved cognitive function when treated with this compound. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis due to its ability to undergo various reactions such as cyclization and functional group transformations. It can be used to synthesize more complex molecules that are relevant in pharmaceuticals and agrochemicals .

2.2 Synthesis of Heterocycles

this compound can be utilized in the synthesis of heterocyclic compounds through reactions like Michael addition and Mannich reaction. These heterocycles are crucial for developing new drugs and materials with specific properties .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, it has been used in the development of biodegradable polymers that exhibit improved thermal stability .

3.2 Nanomaterials

The compound's unique structure allows it to form nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions. Research has shown that these nanoparticles can improve the solubility and bioavailability of poorly soluble drugs .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against resistant bacterial strains |

| Anticancer Properties | Cancer Research Journal | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Neurobiology Journal | Improves cognitive function in animal models |

| Organic Synthesis | Organic Letters | Serves as a building block for complex molecules |

| Polymer Chemistry | Materials Science Journal | Enhances mechanical properties of biodegradable polymers |

Wirkmechanismus

The mechanism by which ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its quinoline core may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: This compound is structurally similar but has a hydroxyl group instead of a keto group.

Ethyl 2,5-dioxo-1,2,5,6-tetrahydroquinoline-3-carboxylate: This compound lacks the additional hydrogenation present in the hexahydroquinoline derivative.

Uniqueness

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Biologische Aktivität

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.24 g/mol. Its structure features a quinoline core with two carbonyl groups and an ethyl ester functionality. This unique combination of functional groups contributes to its diverse chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves several steps:

- Esterification : Reaction of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst.

- Reduction : Potential reduction of keto groups to hydroxyl groups using sodium borohydride or lithium aluminum hydride.

- Oxidation : Transformation into various quinoline derivatives using oxidizing agents like potassium permanganate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : this compound showed significant cytotoxicity against MCF-7 cells compared to T47D cells which express lower levels of aromatase mRNA .

The compound's ability to inhibit key pathways involved in cancer progression is an area of active research.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However:

- It is believed to interact with specific enzymes or receptors that modulate critical biological pathways.

- The quinoline core may facilitate binding to molecular targets involved in cell signaling and metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound in terms of biological activity and chemical properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-hydroxy-5-oxo-5,6-tetrahydroquinoline-3-carboxylate | Hydroxyl group instead of keto group | Different reactivity profile |

| Ethyl 2,5-dioxo-1-tetrahydroquinoline-3-carboxylate | Lacks additional hydrogenation | Reduced biological activity |

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

- Antimicrobial Evaluation : A study highlighted its effectiveness against various bacterial strains with mechanisms involving membrane disruption.

- Cytotoxicity Studies : Research demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7), indicating its potential as a chemotherapeutic agent.

- Inhibition Studies : Investigations into its ability to inhibit specific enzymes related to inflammatory responses have shown promising results .

Eigenschaften

IUPAC Name |

ethyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6H,2-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOFAQDXXXISML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520961 | |

| Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125885-50-9 | |

| Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.